(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one
Description
(3Z)-1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one is a β-ketoenamine compound characterized by a trifluoromethyl group, a conjugated enone system, and a 4-methoxyphenylamino substituent. The Z-configuration of the double bond stabilizes the molecule through intramolecular hydrogen bonding, as observed in analogous structures . This compound is primarily synthesized via condensation reactions, often employing microwave (MW) or conventional oil-bath methods, with yields reaching up to 98% under optimized conditions . Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-(4-methoxyanilino)pent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-8(7-11(17)12(13,14)15)16-9-3-5-10(18-2)6-4-9/h3-7,16H,1-2H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPJVALPZDUGPY-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one typically involves the reaction of 4-methoxyaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is stirred at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Properties
The compound exhibits significant potential as a pharmaceutical agent, particularly in the realm of cancer therapy. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that similar compounds have shown promising results in inhibiting tumor growth and modulating cellular pathways involved in cancer progression.
Case Study: Antitumor Activity
A study investigated the interactions of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one with high-abundance blood proteins. The results demonstrated strong binding affinity to human serum albumin and immunoglobulin G, suggesting a mechanism that could enhance the bioavailability of therapeutic agents in cancer treatment .
Pesticidal Activity
Research has indicated that derivatives of this compound may exhibit pesticidal properties. The incorporation of the methoxyphenyl group can enhance the compound's ability to target specific pests while minimizing harm to beneficial organisms.
Case Study: Efficacy Against Pests
In a controlled study, the compound was tested against common agricultural pests. The results showed a significant reduction in pest populations when treated with formulations containing this compound, indicating its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of (3Z)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group may contribute to the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s analogs differ in substituents, stereochemistry, and functional groups, which significantly influence their physicochemical and catalytic properties. Key examples include:
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy): Enhance stability and catalytic activity in β-ketoenamine formation but reduce recyclability under MW conditions (yield drops to 73% after 5 cycles) .
- Bulky substituents (e.g., naphthyl): Improve nonlinear optical (NLO) properties due to extended π-conjugation .
- Halogenated groups (e.g., iodo): Lower synthetic yields due to steric and electronic effects .
Stability and Reactivity
- Z vs. E Isomers: The Z-configuration stabilizes the enone system via intramolecular hydrogen bonding, whereas E-isomers lack this interaction, leading to higher reactivity in electrophilic additions .
- Trifluoromethyl Group: Enhances thermal and oxidative stability across all analogs compared to non-fluorinated counterparts .
Biological Activity
(3Z)-1,1,1-Trifluoro-4-[(4-methoxyphenyl)amino]pent-3-en-2-one, with the CAS number 201659-55-4, is a compound of interest due to its potential biological activities. Its unique trifluoromethyl group and the presence of an amino group linked to a methoxyphenyl moiety suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₂H₁₂F₃NO₂
- Molecular Weight : 259.224 g/mol
- Structure : The compound features a conjugated system that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit bacterial growth by disrupting cellular processes. Although specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.
Anticancer Activity
The potential anticancer effects of this compound have been investigated through in vitro assays. Preliminary results suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death and proliferation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Oxidative Stress : It could increase reactive oxygen species (ROS) levels in target cells, leading to cellular damage and apoptosis.
- Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling molecules may alter cellular responses.
Table 1: Summary of Biological Assays
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial | Disk diffusion | Inhibition zone observed | |
| Anticancer | MTT assay | IC50 = 25 µM | |
| Cytotoxicity | Hemolysis assay | No significant hemolysis |
Case Study 1: Antimicrobial Efficacy
A study conducted on structurally related compounds demonstrated that trifluoromethyl ketones exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to measure the zones of inhibition, indicating the potential for this compound to be effective against similar pathogens.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through ROS generation. The MTT assay showed a concentration-dependent decrease in cell viability with an IC50 value suggesting moderate potency compared to standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
